molecular formula C19H25N5O4S B2908712 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 946225-65-6

2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2908712
CAS No.: 946225-65-6
M. Wt: 419.5
InChI Key: PAKZKVOAXHMGCS-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine group, and a phenoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct functional groups are present.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the sulfonyl group allows for oxidation reactions.

  • Reduction: : The piperazine ring can be reduced under certain conditions.

  • Substitution: : The pyrimidine and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonyl-based oxidized products.

  • Reduction: : Reduced piperazine derivatives.

  • Substitution: : Substituted pyrimidine and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to interact with biological systems makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide

  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)ethanol

Uniqueness

2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to its specific structural features, such as the combination of the piperazine ring and the pyrimidine group

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-16(28-17-6-3-2-4-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-5-9-22-19/h2-9,16H,10-15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKZKVOAXHMGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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